7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine
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Overview
Description
7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound with a molecular formula of C8H5BrF2N2 and a molecular weight of 247.04 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different functional groups through reactions such as the Suzuki–Miyaura cross-coupling reaction.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific examples for this compound are less documented.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction uses aryl and heteroaryl boronic acids with a tandem catalyst XPhosPdG2/XPhos to avoid debromination.
Major Products
The major products formed from these reactions include various arylated derivatives of the original compound, which can have enhanced biological activities .
Scientific Research Applications
7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound’s derivatives are studied for their potential to inhibit various enzymes and pathways involved in diseases.
Material Science: Due to its photophysical properties, it is explored for use in optical applications.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets such as TRKs. These kinases, when inhibited, can prevent the proliferation and survival of cancer cells by disrupting downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine: Lacks the bromine atom, which can affect its reactivity and biological activity.
7-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyridine: Similar structure but with a trifluoromethyl group, which can alter its electronic properties and interactions.
Uniqueness
7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which provides a balance of electronic effects and steric hindrance, making it a versatile scaffold for drug design and other applications .
Properties
IUPAC Name |
7-bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-7-3-1-2-6-5(8(10)11)4-12-13(6)7/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARKOWZLWOQSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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